molecular formula C13H10Cl2N2O4 B5154563 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5154563
M. Wt: 329.13 g/mol
InChI Key: XXJURHRFBTTXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCEBIO and is a derivative of pyrimidine.

Mechanism of Action

The mechanism of action of 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the activation of large-conductance, Ca2+-activated K+ (BKCa) channels. This activation leads to the hyperpolarization of the cell membrane, which results in the relaxation of smooth muscles and the dilation of blood vessels. This compound has also been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death. It has also been shown to have neuroprotective effects and to improve cognitive function. In addition, this compound has been shown to have cardioprotective effects and to reduce blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high potency and specificity. It has also been shown to have low toxicity and to be relatively stable under physiological conditions. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to prepare solutions for experiments.

Future Directions

There are several future directions for the research of 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of novel derivatives of this compound with improved solubility and potency. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Finally, the mechanisms of action of this compound need to be further elucidated to better understand its biological effects.
Conclusion:
In conclusion, 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has potential applications in various fields. Its high potency and specificity make it an attractive compound for scientific research. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis method of 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with barbituric acid in the presence of a base. The reaction takes place in ethanol or methanol and requires heating and stirring for several hours. The product obtained is then purified using column chromatography.

Scientific Research Applications

5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and diabetes.

properties

IUPAC Name

5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4/c1-2-21-10-8(14)4-6(5-9(10)15)3-7-11(18)16-13(20)17-12(7)19/h3-5H,2H2,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJURHRFBTTXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-dichloro-4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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